

# Preclinical Profile of BMS-795311: A Potent CETP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-795311 |           |
| Cat. No.:            | B606252    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**BMS-795311** is a potent, orally bioavailable small molecule inhibitor of the Cholesteryl Ester Transfer Protein (CETP). This document provides a comprehensive overview of the preclinical research findings for **BMS-795311**, summarizing its in vitro potency, in vivo efficacy, and pharmacokinetic profile across multiple species. The data presented herein supports its mechanism of action and establishes a foundation for its potential therapeutic application in modulating lipid profiles.

#### Introduction

Cholesteryl Ester Transfer Protein (CETP) plays a crucial role in lipid metabolism by facilitating the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL), in exchange for triglycerides. Inhibition of CETP is a therapeutic strategy aimed at increasing HDL-cholesterol (HDL-C) levels, which is often referred to as "good cholesterol," and potentially reducing the risk of cardiovascular disease. **BMS-795311** has been identified as a potent inhibitor of CETP, and its preclinical characteristics are detailed in this report.

### **In Vitro Potency**



**BMS-795311** demonstrates high potency in inhibiting CETP activity in various assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Assay Type                          | Species      | IC50 Value | Citation |
|-------------------------------------|--------------|------------|----------|
| Scintillation Proximity Assay (SPA) | Enzyme-based | 4 nM       | [1][2]   |
| Human Whole Plasma<br>Assay (hWPA)  | Human        | 0.22 μΜ    | [1]      |

### **In Vivo Efficacy**

The in vivo efficacy of **BMS-795311** was evaluated in preclinical models, demonstrating its ability to inhibit CETP activity and consequently raise HDL-C levels.

| Species                                                        | Dosing (Oral)              | Effect                                       | Citation |
|----------------------------------------------------------------|----------------------------|----------------------------------------------|----------|
| Human CETP<br>(hCETP)/apoB-100<br>dual transgenic (Tg)<br>mice | 1-3 mg/kg                  | Inhibition of plasma<br>CE transfer activity | [1]      |
| Human CETP<br>(hCETP)/apoB-100<br>dual transgenic (Tg)<br>mice | 3-10 mg/kg (for 3<br>days) | Increased HDL-C<br>content                   | [1]      |
| Human CETP<br>(hCETP)/apoB-100<br>dual transgenic (Tg)<br>mice | 10 mg/kg                   | 45% increase in plasma HDL-C                 | [1]      |

#### **Pharmacokinetic Profile**

The pharmacokinetic properties of **BMS-795311** have been characterized in several preclinical species following both intravenous and oral administration.



|                  |          | - , |         |
|------------------|----------|-----|---------|
| Introvonous      |          |     | FROTION |
| IIIII AVEIIIII S |          |     | ITAIII  |
| Intravenous      | $\Delta$ |     | панон   |

| Species | Dose (IV) | Plasma<br>Clearance<br>(mL/min/kg) | Volume of<br>Distribution<br>(L/kg) | Terminal<br>Elimination<br>Half-life (h) | Citation |
|---------|-----------|------------------------------------|-------------------------------------|------------------------------------------|----------|
| Mice    | 5 mg/kg   | 2.0                                | 0.8                                 | 6                                        | [1]      |
| Rats    | 1 mg/kg   | 0.9                                | 0.4                                 | 7                                        | [1]      |
| Monkeys | 4 mg/kg   | 0.9                                | 0.9                                 | >18                                      | [1]      |
| Dogs    | 1 mg/kg   | 1.4                                | 0.6                                 | 10                                       | [1]      |

**Oral Administration** 

| Species | Dose (Oral) | Cmax (ng/mL) | Oral<br>Bioavailability<br>(%) | Citation |
|---------|-------------|--------------|--------------------------------|----------|
| Mice    | 10 mg/kg    | 5.3          | 37                             | [1]      |
| Rats    | 10 mg/kg    | 17           | 37                             | [1]      |
| Monkeys | 5 mg/kg     | 1.7          | 20                             | [1]      |
| Dogs    | 5 mg/kg     | 0.43         | 5                              | [1]      |

## **Safety Pharmacology**

In rat telemetry studies, **BMS-795311**, administered intravenously at a dose of 8 mg/kg, showed no effect on mean, systolic, or diastolic blood pressure, heart rate, or locomotor activity.[1] Furthermore, at a concentration of 10  $\mu$ M in H295R cells, **BMS-795311** did not increase the mRNA levels of aldosterone synthase (CYP11B2) after 24 hours of incubation.[1]

# **Experimental Protocols**In Vitro CETP Inhibition Assays

Scintillation Proximity Assay (SPA): This enzyme-based assay measures the transfer of radiolabeled cholesteryl ester from a donor particle to an acceptor particle. The assay components typically include recombinant human CETP, a donor particle containing a



radiolabeled lipid (e.g., [3H]cholesteryl oleate), and an acceptor particle. In the presence of an inhibitor like **BMS-795311**, the transfer of the radiolabeled lipid is blocked, resulting in a decrease in the scintillation signal. The IC50 value is determined by measuring the concentration of the compound required to inhibit CETP activity by 50%.

Human Whole Plasma Assay (hWPA): This assay assesses the inhibitory activity of a compound in a more physiologically relevant matrix. Endogenous lipoproteins in human plasma are used as substrates. A radiolabeled lipid is introduced into the plasma, and the transfer of this lipid between lipoproteins is mediated by endogenous CETP. The inhibitory effect of **BMS-795311** is quantified by measuring the reduction in the transfer of the radiolabel in its presence.

#### In Vivo Efficacy Studies in Transgenic Mice

Animal Model: Studies were conducted in human CETP (hCETP)/apoB-100 dual transgenic mice. These mice are genetically engineered to express human CETP and apolipoprotein B-100, making them a suitable model to study the effects of CETP inhibitors.

Dosing and Sample Collection: **BMS-795311** was administered orally at specified doses. Blood samples were collected at various time points post-dosing to measure plasma CETP activity and HDL-C levels.

Analysis: Plasma CETP activity was measured using an ex vivo assay. Plasma HDL-C concentrations were determined using standard clinical chemistry methods.

# Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: Mechanism of CETP inhibition by BMS-795311.

### **Experimental Workflow**





Click to download full resolution via product page

Caption: Preclinical evaluation workflow for BMS-795311.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- To cite this document: BenchChem. [Preclinical Profile of BMS-795311: A Potent CETP Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606252#preclinical-research-findings-on-bms-795311]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com